molecular formula C26H30Cl2N2O4S B560180 KN-93 hydrochloride

KN-93 hydrochloride

Cat. No.: B560180
M. Wt: 537.5 g/mol
InChI Key: ATHMCQDBXQEIOK-IPZCTEOASA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KN-93 (hydrochloride) involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:

    Formation of the core structure: This involves the reaction of 4-chlorocinnamyl chloride with N-methylbenzylamine to form the intermediate compound.

    Introduction of the sulfonamide group: The intermediate is then reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base to introduce the sulfonamide group.

    Hydrochloride formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of KN-93 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of high-purity reagents .

Chemical Reactions Analysis

Types of Reactions

KN-93 (hydrochloride) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

KN-93 (hydrochloride) has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool to study the inhibition of CaMKII and its effects on various biochemical pathways.

    Biology: KN-93 (hydrochloride) is employed in cell biology research to investigate the role of CaMKII in cell cycle regulation, apoptosis, and signal transduction.

    Medicine: The compound is used in preclinical studies to explore its potential therapeutic effects in conditions such as cardiac arrhythmias, cancer, and neurodegenerative diseases.

    Industry: KN-93 (hydrochloride) is utilized in the development of new drugs and therapeutic agents targeting CaMKII.

Mechanism of Action

KN-93 (hydrochloride) exerts its effects by competitively inhibiting the binding of calmodulin to CaMKII. This inhibition prevents the activation of CaMKII, thereby blocking its downstream signaling pathways. The molecular targets of KN-93 (hydrochloride) include various isoforms of CaMKII, which are involved in processes such as calcium signaling, gene expression, and cell cycle progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

KN-93 (hydrochloride) is unique due to its high selectivity and potency as a CaMKII inhibitor. Unlike other inhibitors, it does not affect the activities of protein kinase A, protein kinase C, myosin light chain kinase, or calcium-phosphodiesterase . This selectivity makes it a valuable tool for studying CaMKII-specific pathways and functions.

Biological Activity

KN-93 hydrochloride is a selective and competitive inhibitor of calcium/calmodulin-dependent protein kinase II (CaMKII), a key enzyme involved in various cellular processes, including neuronal signaling, cardiac function, and cell growth regulation. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on different cell types, and implications for therapeutic applications.

KN-93 functions primarily by binding to the calmodulin-binding site of CaMKII, thereby inhibiting its activity. The compound exhibits a Ki value of approximately 0.37 μM, indicating its potency as an inhibitor . By disrupting the Ca2+/calmodulin complex essential for CaMKII activation, KN-93 influences several downstream signaling pathways.

Inhibition of Cell Growth and Induction of Apoptosis

In vitro studies have demonstrated that KN-93 can significantly inhibit cell growth and induce apoptosis in various cell lines. For instance:

  • NIH 3T3 Cells : KN-93 was shown to arrest cells in the G1 phase of the cell cycle at concentrations as low as 12 μM and induce apoptosis at 24 μM. The mechanism involves the downregulation of anti-apoptotic proteins such as Mcl-1 and the induction of reactive oxygen species (ROS) generation .
Concentration (μM)Effect
12G1 phase arrest
24Induction of apoptosis

Effects on Cardiac Function

In animal models, particularly in transgenic mice expressing CaMKIV, KN-93 has been shown to suppress isoproterenol-induced arrhythmias. This suggests that CaMKII plays a proarrhythmic role in cardiac hypertrophy and that KN-93 can mitigate these effects .

Impact on Epithelial Barrier Function

Recent research indicates that KN-93 enhances epithelial barrier integrity by promoting tight junction (TJ) formation. In cultured epithelial cells, treatment with KN-93 resulted in increased trans-epithelial resistance (TER) and enlarged TJ networks without disrupting the polarized distribution of junctional proteins like ZO-1 .

Treatment Duration (hours)TER (Ω/cm²)Control TER (Ω/cm²)
3871.3 ± 46.2469.6 ± 23.5

Case Studies

  • Cardiac Arrhythmias : In a study involving CaMKIV transgenic mice, administration of KN-93 significantly reduced the incidence of arrhythmias induced by isoproterenol treatment, highlighting its potential therapeutic role in cardiac dysfunction .
  • Cancer Cell Lines : In prostate cancer (PCa) cells, KN-93 induced p53-independent cell death through mechanisms involving ROS generation and inhibition of androgen receptor activity, suggesting its utility in cancer therapy .

Summary of Key Findings

This compound demonstrates significant biological activity through various mechanisms:

  • CaMKII Inhibition : Potently inhibits CaMKII activity with a Ki value of 0.37 μM.
  • Cell Cycle Regulation : Induces G1 phase arrest and apoptosis in NIH 3T3 cells.
  • Cardiac Protection : Reduces arrhythmias in transgenic mouse models.
  • Epithelial Barrier Enhancement : Promotes tight junction formation and improves barrier function.

Properties

IUPAC Name

N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29ClN2O4S.ClH/c1-28(17-5-6-21-9-11-23(27)12-10-21)20-22-7-3-4-8-26(22)29(18-19-30)34(31,32)25-15-13-24(33-2)14-16-25;/h3-16,30H,17-20H2,1-2H3;1H/b6-5+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHMCQDBXQEIOK-IPZCTEOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCO)S(=O)(=O)C3=CC=C(C=C3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C/C=C/C1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCO)S(=O)(=O)C3=CC=C(C=C3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30Cl2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.